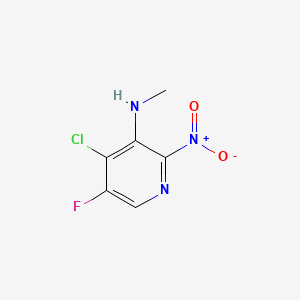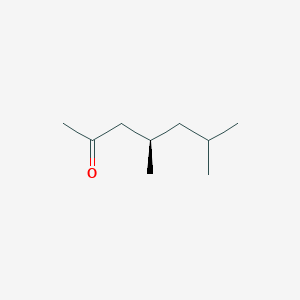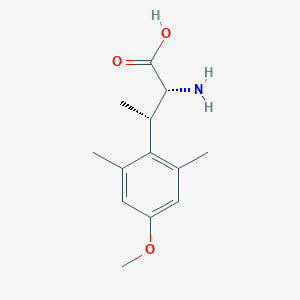
Tert-butyl 3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a chemical compound that belongs to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The tert-butyl group is a common protecting group in organic synthesis, providing steric hindrance and stability to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-1,4-oxazepane-3-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then converted to the final product.
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems. This method allows for efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazepane ring can be reduced to form a more saturated heterocyclic compound.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of tert-butyl 3-(carboxymethyl)-1,4-oxazepane-4-carboxylate.
Reduction: Formation of tert-butyl 3-(hydroxymethyl)-1,4-oxazepane.
Substitution: Formation of various substituted oxazepane derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-hydroxymethyl-3-nitroazetidine: A similar compound with a nitro group instead of an oxazepane ring.
Tert-butyl carbamate: Another tert-butyl protected compound used in organic synthesis.
Uniqueness
Tert-butyl 3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is unique due to its seven-membered oxazepane ring, which provides distinct chemical and biological properties compared to other tert-butyl protected compounds.
Propiedades
Fórmula molecular |
C11H21NO4 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
tert-butyl 3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-8-9(12)7-13/h9,13H,4-8H2,1-3H3 |
Clave InChI |
GOGVJHIBFXHAMV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCOCC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13902852.png)
![3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride](/img/structure/B13902853.png)

![2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B13902858.png)


![rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13902878.png)
![(3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13902879.png)
![Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B13902883.png)




